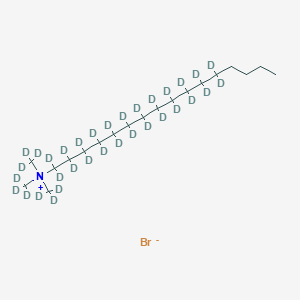

Hexadecyltrimethylammonium Bromide-d33

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexadecyltrimethylammonium Bromide-d33, also known as cetyltrimethylammonium bromide-d33, is a deuterated form of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, making it useful in a range of biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyltrimethylammonium Bromide-d33 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of hexadecyltrimethylammonium bromide involves the reaction of hexadecylamine with methyl bromide in large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d33 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: The major products include hexadecyltrimethylammonium iodide or other halide salts.

Oxidation: Products may include oxidized derivatives of the hexadecyl chain.

Reduction: Reduced forms of the compound, often with altered alkyl chain lengths.

Scientific Research Applications

Hexadecyltrimethylammonium Bromide-d33 is extensively used in scientific research due to its surfactant properties. Some key applications include:

Chemistry: Used as a phase-transfer catalyst in various organic reactions.

Biology: Employed in the isolation of high molecular weight DNA and RNA from plant and animal tissues.

Medicine: Utilized in the formulation of drug delivery systems and as an antiseptic agent.

Industry: Applied in the synthesis of nanoparticles and as a stabilizer in emulsions

Mechanism of Action

The primary mechanism of action of hexadecyltrimethylammonium bromide-d33 involves its ability to disrupt cell membranes due to its surfactant nature. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in the extraction of nucleic acids and in antimicrobial applications .

Comparison with Similar Compounds

Hexadecyltrimethylammonium Bromide-d33 is often compared with other cationic surfactants such as:

Dodecyltrimethylammonium Bromide: Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.

Tetradecyltrimethylammonium Bromide: Also similar but with a slightly shorter alkyl chain, affecting its surfactant efficiency.

Octadecyltrimethylammonium Bromide: Has a longer alkyl chain, resulting in different solubility and micelle formation characteristics

This compound is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-NKQDAPHUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)